molecular formula C12H4F24O4Si B1599884 Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane CAS No. 26560-90-7

Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane

Cat. No.: B1599884
CAS No.: 26560-90-7
M. Wt: 696.2 g/mol
InChI Key: BBAPGYPPYPFUOP-UHFFFAOYSA-N
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Description

Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane is a fluorinated silane compound that has garnered significant attention in the scientific community due to its unique properties. This compound is known for its ability to form strong covalent bonds with various surfaces, making it highly valuable in surface chemistry, material science, and biomedical research.

Preparation Methods

The synthesis of Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane typically involves the reaction of silicon tetrachloride with sodium 1,1,1,3,3,3-hexafluoro-2-propoxide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound can also be prepared using other tetraalkoxysilanes in dehydration condensation reactions .

Chemical Reactions Analysis

Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced using suitable reducing agents.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

    Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and other silane compounds.

Scientific Research Applications

Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane has a wide range of applications in scientific research:

    Surface Chemistry: It is used to modify the surface properties of various materials, including metals, semiconductors, and polymers.

    Material Science: The compound is employed in the development of advanced materials with unique properties.

    Biomedical Research: It is used in the development of biosensors and other biomedical devices due to its ability to form stable self-assembled monolayers (SAMs) on surfaces.

Mechanism of Action

The mechanism of action of Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane is primarily attributed to its ability to form strong covalent bonds with various surfaces. This allows the compound to create a stable monolayer on the surface, which can modify the surface properties. The exact molecular targets and pathways involved in its action are not well understood, but its reactivity and stability make it a valuable tool in various applications.

Comparison with Similar Compounds

Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane can be compared with other similar compounds, such as:

    Silicon tetrakis(trifluoromethanesulfonate): This compound acts as a neutral silicon-based Lewis superacid suitable for reactions with both soft and hard Lewis bases.

    Tetrakis(1,1,1,3,3,3-hexafluoro-2-propoxy)silane: This compound is used in dehydration condensation reactions and has similar reactivity to this compound.

This compound stands out due to its unique ability to form stable SAMs on various surfaces, making it highly valuable in surface modification and material science applications.

Properties

IUPAC Name

tetrakis(1,1,1,3,3,3-hexafluoropropan-2-yl) silicate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4F24O4Si/c13-5(14,15)1(6(16,17)18)37-41(38-2(7(19,20)21)8(22,23)24,39-3(9(25,26)27)10(28,29)30)40-4(11(31,32)33)12(34,35)36/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAPGYPPYPFUOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)O[Si](OC(C(F)(F)F)C(F)(F)F)(OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4F24O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468264
Record name Tetrakis(1,1,1,3,3,3-hexafluoroisopropoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

696.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26560-90-7
Record name Tetrakis(1,1,1,3,3,3-hexafluoroisopropoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis(1,1,1,3,3,3-hexafluoroisopropyl) Orthosilicate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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